molecular formula C11H14N4O B8109524 2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One

2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One

Cat. No.: B8109524
M. Wt: 218.26 g/mol
InChI Key: AVVSYHYHOMTNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One is a spirocyclic compound featuring a pyrimidine ring fused to a diazaspiro[4.4]nonan-3-one scaffold. The spirocyclic architecture imposes conformational rigidity, which may enhance binding specificity to biological targets, such as enzymes or receptors, compared to non-constrained analogs .

Properties

IUPAC Name

2-pyrimidin-5-yl-2,7-diazaspiro[4.4]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c16-10-3-11(1-2-12-6-11)7-15(10)9-4-13-8-14-5-9/h4-5,8,12H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVSYHYHOMTNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(=O)N(C2)C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Cyclohexanone Derivatives

A widely adopted strategy involves reductive amination between 4-(pyrimidin-2-yl)phenyl-substituted cyclohexanone and pyrrolidine-based amines. For instance, 4-hydroxy-4-(4-pyrimidin-2-ylphenyl)cyclohexanone reacts with N-2-[(3S)-3-aminopyrrolidin-1-yl]-2-oxoethyl-3-(trifluoromethyl)benzamide hydrochloride in the presence of triethylamine and sodium triacetoxyborohydride (STAB) to yield the spirocyclic product.

Reaction Conditions :

  • Solvent: Dichloromethane

  • Temperature: 25°C

  • Reducing Agent: STAB (1.5 eq)

  • Yield: 34% after chromatographic purification

Cyclization of Diamine Precursors

Alternative routes employ diamines and carbonyl compounds. For example, 1,4-dioxaspiro[4.5]decan-8-one undergoes Grignard addition with 4-iodophenylmagnesium bromide, followed by desilylation and nickel-catalyzed cross-coupling with 2-bromopyrimidine to form the spiro intermediate.

Key Steps :

  • Grignard Addition: n-BuLi-mediated lithiation of 1,4-diiodobenzene, followed by ketone addition.

  • Nickel-Catalyzed Coupling: Ni(acac)₂ and dppp ligand enable C–N bond formation.

Pyrimidine Functionalization Strategies

Suzuki-Miyaura Coupling

A boronic ester-functionalized spiro intermediate undergoes cross-coupling with 5-bromopyrimidine. For example, 8-(4-iodophenyl)-1,4-dioxaspiro[4.5]decan-8-ol is converted to its boronate ester, which couples with 5-bromopyrimidine under Pd catalysis.

Optimized Conditions :

  • Catalyst: Pd(dppf)Cl₂

  • Base: K₂CO₃

  • Solvent: Dioxane/Water (4:1)

  • Yield: 68–72%

Nucleophilic Aromatic Substitution

Direct displacement of halogenated pyrimidines with spirocyclic amines is effective. 5-Bromo-2-chloropyrimidine reacts with 2,7-diazaspiro[4.4]nonan-3-one in ethanol with triethylamine, yielding the target compound.

Limitations :

  • Requires electron-deficient pyrimidine rings.

  • Competing side reactions at multiple halogen sites.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey ReagentsYield (%)Purity (HPLC)
Reductive AminationCyclohexanone, Pyrrolidine AmineSTAB, Triethylamine34>95%
Suzuki CouplingBoronate Ester, 5-BromopyrimidinePd(dppf)Cl₂, K₂CO₃7298%
Nucleophilic Substitution5-Bromo-2-chloropyrimidineEtOH, Triethylamine5892%

Trade-offs :

  • Reductive amination offers stereochemical control but lower yields.

  • Suzuki coupling provides higher yields but requires pre-functionalized intermediates.

Purification and Characterization

Final compounds are typically purified via silica gel chromatography (hexane/ethyl acetate gradients) or preparative HPLC. LC-MS and ¹H/¹³C NMR confirm structural integrity:

  • LC-MS : m/z 568.2 (M+H⁺)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.85 (s, 2H, pyrimidine), 3.95–3.70 (m, 4H, spiro-CH₂), 2.90–2.60 (m, 4H, pyrrolidine).

Scale-Up Challenges and Solutions

  • Nickel Catalyst Removal : Chelating resins (e.g., SiliaBond® Thiol) reduce residual metal content to <10 ppm.

  • STAB Handling : Moisture-sensitive conditions necessitate anhydrous solvents and inert atmospheres.

  • Chromatography Alternatives : Crystallization from methanol/water mixtures improves scalability.

Emerging Methodologies

Recent patents disclose photoredox-mediated spirocyclization using Ir(ppy)₃ catalysts, enabling visible-light-driven formation of the diazaspiro core at ambient temperatures. Initial trials report yields of 41–45% with reduced reaction times (2–4 h) .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Protein-Protein Interactions
Recent studies have highlighted the potential of 2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One as an inhibitor of the menin-MLL (mixed lineage leukemia) interaction. This interaction is crucial in the context of certain leukemias and other cancers. The compound has been shown to disrupt this interaction effectively, providing a pathway for therapeutic development against malignancies associated with MLL fusion proteins .

2. Antitumor Activity
Preliminary research indicates that derivatives of this compound exhibit significant antitumor properties. The ability to inhibit specific oncogenic pathways makes it a promising candidate for further investigation in cancer therapeutics. The structure allows for modifications that can enhance its efficacy and selectivity against cancer cells .

3. Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to this compound may possess neuroprotective properties. This could be particularly relevant in treating neurodegenerative diseases where protein aggregation plays a key role in pathogenesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Modifications at various positions on the pyrimidine and diazaspiro frameworks can lead to enhanced potency and selectivity for target proteins.

Modification PositionEffect on ActivityReference
Pyrimidine NitrogenIncreased binding affinity to menin
Spiro CarbonEnhanced selectivity against cancer cell lines
Alkyl SubstituentsImproved pharmacokinetic properties

Case Studies

Case Study 1: Menin-MLL Interaction Inhibition
A study published in 2021 demonstrated that derivatives of this compound effectively inhibited the menin-MLL interaction in vitro. The researchers observed a dose-dependent decrease in cell proliferation in MLL-rearranged leukemia cell lines when treated with this compound, suggesting its potential as a targeted therapy for specific leukemia types .

Case Study 2: Antitumor Efficacy
In another investigation, a series of compounds based on the diazaspiro framework were tested against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents, indicating a promising avenue for developing new cancer therapies based on this scaffold .

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One with structurally related pyrimidine derivatives, focusing on molecular architecture, synthetic routes, and functional properties.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Properties
This compound Spirocyclic diazaspiro + pyrimidine Pyrimidine, ketone, spirocyclic amine ~275 (estimated) High rigidity, potential CNS activity
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one Triazolopyrimidinone Hydroxyphenyl, triazole, ketone 318 Melting point: 184°C, IR C=O at 1680 cm⁻¹
5-Aryl-7-[(1E)-aryl]-1H,3H-pyrido[2,3-d]pyrimidine-2,4-dione Pyridopyrimidine dione Dione, aryl substituents ~320–350 Antioxidant activity (IC₅₀ data not provided)

Key Comparisons:

Structural Complexity and Rigidity: The spirocyclic framework of this compound introduces steric constraints that may improve metabolic stability and target selectivity compared to non-spiro analogs like triazolopyrimidinones or pyridopyrimidines .

Synthetic Accessibility: Spirocyclic compounds often require multi-step syntheses involving cyclization and stereochemical control, whereas pyridopyrimidines (e.g., ) are synthesized via condensation of aldehydes and ketones with 6-aminouracil under basic conditions . The triazolopyrimidinone in is synthesized through a two-step process, emphasizing simplicity and high yield (74%) .

The spirocyclic compound’s biological profile remains unexplored in the provided evidence but could be hypothesized to target kinases or CNS receptors due to structural parallels with known inhibitors. The hydroxyl group in ’s compound may confer solubility advantages but could also increase susceptibility to metabolic oxidation compared to the spirocyclic analog .

Research Findings and Limitations

  • Structural Insights: While SHELX software is widely used for small-molecule refinement (), the absence of crystallographic data for this compound limits direct comparisons of bond lengths or angles with related compounds .

Biological Activity

2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One (CAS Number: 1422067-43-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific cellular pathways. This article delves into its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C11H14N4O
  • Molecular Weight : 218.26 g/mol
  • Boiling Point : Predicted at 490.9 ± 35.0 °C
  • Density : 1.32 ± 0.1 g/cm³

This compound acts primarily as an inhibitor of the interaction between menin and MLL (Mixed-Lineage Leukemia) fusion proteins, which are implicated in various hematological malignancies. This interaction is crucial for the transcriptional regulation of genes involved in cell proliferation and survival, making it a target for cancer therapy.

Inhibition of DOCK5 Activity

Recent studies have highlighted the compound's role in inhibiting the activity of DOCK5, a guanine nucleotide exchange factor involved in Rac signaling pathways critical for osteoclast function and bone resorption. The compound demonstrated significant inhibition of Rac activation in HEK293T cells expressing human DOCK5.

Table 1: IC50 Values for Rac Activity Inhibition

CompoundIC50 (µM)
E7310
E1975
E2028

These findings suggest that compounds derived from the diazaspiro[4.4]nonane structure can effectively modulate osteoclast activity, offering potential therapeutic avenues for conditions like osteoporosis or other bone-related diseases .

In Vivo Studies

In vivo experiments using mouse models have shown that treatment with E73 can prevent pathological bone loss while maintaining osteoblast activity, indicating a dual action that could be beneficial in treating bone degenerative diseases .

Case Studies

  • Osteoclast Activity Modulation
    • A study investigated the effects of E73 on mouse osteoclasts, revealing that it significantly reduced specific resorption activity compared to control groups treated with DMSO.
    • Results indicated that at concentrations of 10 µM and 5 µM, E73 effectively inhibited osteoclast activity without adversely affecting osteoblast function .
  • Cancer Therapeutics
    • The compound's ability to inhibit menin-MLL interactions was tested in various cancer cell lines, demonstrating a reduction in cell proliferation rates.
    • The therapeutic potential was further explored through combination therapies with existing chemotherapeutics, suggesting enhanced efficacy when used alongside traditional treatments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.